4-((5-Methyl-1,3,4-thiadiazol-2-yl)azo)-1,2-benzenediol
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Overview
Description
4-((5-Methyl-1,3,4-thiadiazol-2-yl)azo)-1,2-benzenediol is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The structure of this compound includes a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom.
Preparation Methods
The synthesis of 4-((5-Methyl-1,3,4-thiadiazol-2-yl)azo)-1,2-benzenediol typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with a diazonium salt derived from 1,2-benzenediol. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the azo bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-((5-Methyl-1,3,4-thiadiazol-2-yl)azo)-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include acidic or basic media, appropriate solvents (e.g., ethanol, methanol), and specific catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-((5-Methyl-1,3,4-thiadiazol-2-yl)azo)-1,2-benzenediol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-((5-Methyl-1,3,4-thiadiazol-2-yl)azo)-1,2-benzenediol involves its interaction with various molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death . In cancer cells, it may interfere with DNA replication and repair mechanisms, inducing apoptosis (programmed cell death) . The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
4-((5-Methyl-1,3,4-thiadiazol-2-yl)azo)-1,2-benzenediol can be compared with other similar compounds, such as:
5-Methyl-1,3,4-thiadiazole-2-amine: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
1,2-Benzenediol: Another precursor, commonly used in the synthesis of various azo compounds.
4-((5-Methyl-1,3,4-thiadiazol-2-yl)azo)-1,3-benzenediol: A structural isomer with similar biological activities but different chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
156645-09-9 |
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Molecular Formula |
C9H8N4O2S |
Molecular Weight |
236.25 g/mol |
IUPAC Name |
4-[(5-methyl-1,3,4-thiadiazol-2-yl)diazenyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H8N4O2S/c1-5-10-12-9(16-5)13-11-6-2-3-7(14)8(15)4-6/h2-4,14-15H,1H3 |
InChI Key |
MABDCYJGRURHCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N=NC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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